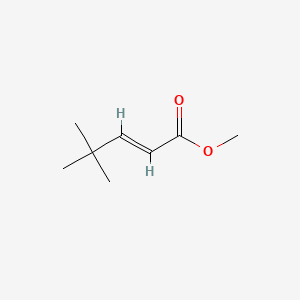

Methyl (2E)-4,4-dimethyl-2-pentenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2E)-4,4-dimethyl-2-pentenoate, also known as 2E-MDP, is a chemical compound belonging to the family of organic compounds known as alpha,beta-unsaturated aldehydes. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. 2E-MDP is a colorless liquid with a characteristic odor and has a melting point of -20°C and a boiling point of 118°C. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents. This compound has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

1. Thermal Rearrangement Studies

Methyl (2E)-4,4-dimethyl-2-pentenoate has been studied in thermal rearrangement processes. For instance, McGreer and Chiu (1968) found that methyl cis-4-methyl-2-pentenoate rearranges at high temperatures, supporting a mechanism involving a cyclic 1,5-transfer of hydrogen. This reaction could be general for the equilibration of α,β- and β,γ-unsaturated esters (McGreer & Chiu, 1968).

2. Synthesis of Novel Compounds

The compound is used in synthesizing novel chemical structures. Dejaegher et al. (2008) described the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 3-oxopiperidin-2-ones, demonstrating its utility in complex chemical syntheses (Dejaegher, D’hooghe, & Kimpe, 2008).

3. Hydroesterification Processes

In the field of industrial chemistry, methyl (2E)-4,4-dimethyl-2-pentenoate is involved in hydroesterification processes. Matsuda (1973) studied its role in the hydromethoxycarbonylation of butadiene, contributing to the production of various esters (Matsuda, 1973).

4. Production of Nylon Intermediates

Marckwordt et al. (2019) demonstrated the use of this compound in producing intermediates for nylon via a process involving the ring-opening of γ-valerolactone. This showcases its application in the development of bio-based polymers (Marckwordt et al., 2019).

5. Photochemical Applications

Biot et al. (2010) explored its use in photoisomerization processes, transforming 4-methyl-2-(E)-pentenoic acid into β,γ-unsaturated isomers. This has implications for developing new photochemical synthesis methods (Biot, Keukeleire, & Verzele, 2010).

6. Use in Flavoring

Pittet et al. (1984) described the use of methyl-thio-2-methyl-2-pentenoate, a related compound, in flavoring foodstuffs, medicinal products, and toothpastes, indicating its potential in the food and pharmaceutical industries (Pittet, Muralidhara, & Vock, 1984).

Eigenschaften

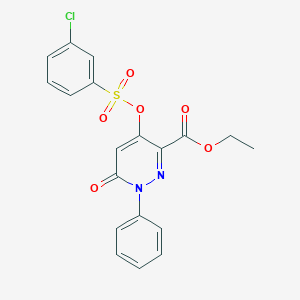

IUPAC Name |

methyl (E)-4,4-dimethylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLWRINPDMKVHW-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E)-4,4-dimethyl-2-pentenoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)

![[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride](/img/structure/B2389944.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2389945.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B2389949.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389953.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2389954.png)

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2389956.png)